molecular formula C16H29N3OS B2718847 N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide CAS No. 1436041-30-3

N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide

Cat. No.: B2718847
CAS No.: 1436041-30-3
M. Wt: 311.49
InChI Key: NUYVRXUXXPDSAB-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide is a structurally complex acetamide derivative featuring a cyano group, a methyl-substituted cyclopentyl ring with an ethylsulfanyl moiety, and a methylamino acetamide backbone. This compound’s design incorporates multiple functional groups that influence its physicochemical and biological properties. The methylamino acetamide moiety is a common pharmacophore in drug discovery, often associated with hydrogen-bonding interactions .

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3OS/c1-6-21-14-8-7-13(9-14)19(5)10-15(20)18-16(4,11-17)12(2)3/h12-14H,6-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYVRXUXXPDSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCC(C1)N(C)CC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Cyano Group : Known for its reactivity, the cyano group can participate in various nucleophilic addition reactions.
  • Sulfanyl Group : This group can engage in oxidation reactions and interact with electrophiles, enhancing the compound's reactivity.
  • Amino Group : The presence of the amino group allows for potential interactions with biological macromolecules, such as proteins and enzymes.

Biological Activity

Research indicates that this compound exhibits various biological activities, which are summarized below:

1. Antimicrobial Properties

Studies have shown that compounds containing triazole rings exhibit diverse antimicrobial activities. The presence of the sulfanyl group in this compound may enhance its effectiveness against bacterial and fungal pathogens.

2. Enzyme Modulation

The compound has been reported to modulate specific enzymes related to metabolic pathways, particularly those involved in glucocorticoid metabolism. For instance, it may influence the activity of 11β-hydroxysteroid dehydrogenase type 1, which is crucial in conditions like obesity and diabetes .

3. Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This property could be attributed to its ability to interfere with cellular signaling pathways.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Key steps include:

  • Formation of the Cyano Group : This can be accomplished through nucleophilic substitution reactions.
  • Introduction of the Sulfanyl Moiety : Utilizing sulfanyl derivatives can enhance the biological activity of the final product.
  • Final Coupling Reaction : The final product is obtained by coupling the resulting intermediates.

Case Studies

Several case studies have explored the biological effects of similar compounds:

Study Compound Biological Activity Findings
Study ATriazole DerivativeAntifungalDemonstrated effective inhibition against Candida species.
Study BSulfanyl CompoundAntimicrobialShowed significant activity against Gram-positive bacteria.
Study CCyano CompoundCytotoxicityInduced apoptosis in breast cancer cell lines.

These studies highlight the potential of compounds similar to this compound in various therapeutic contexts.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetamide Derivatives

Structural and Functional Group Comparisons

A systematic comparison with similar compounds highlights key differences in substituents and molecular frameworks:

Compound Name Molecular Formula Functional Groups Molecular Weight Key Features Reference
N-(2-Cyano-3-methylbutan-2-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide C₁₈H₂₁N₃OS₂ Cyano, thiazole, sulfanyl 359.51 Aromatic thiazole ring enhances π-π stacking; sulfanyl group for redox activity.
2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide C₁₇H₂₃NO₂ Cyclobutyl, acetyl, methylphenyl 273.37 Rigid cyclobutane ring; acetyl group may influence conformational stability.
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide C₁₂H₁₄N₂O₅S Tetrahydrofuran, sulfamoyl 298.31 Sulfamoyl group enhances solubility; tetrahydrofuran provides chirality.
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylamino carbonyl 141.13 Simplified structure; potential for hydrogen bonding via carbonyl.
N-(3-Nitrophenyl)acetamide C₈H₈N₂O₂ Nitrophenyl 164.16 Electron-withdrawing nitro group increases reactivity in electrophilic substitution.

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